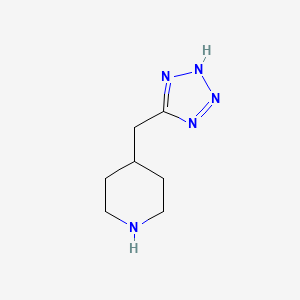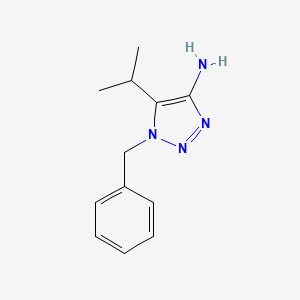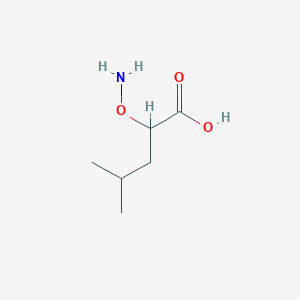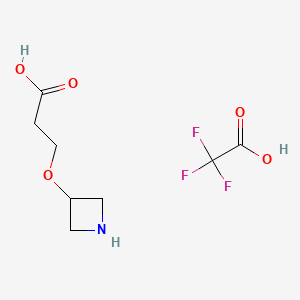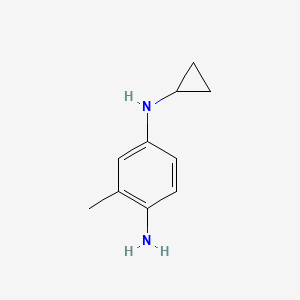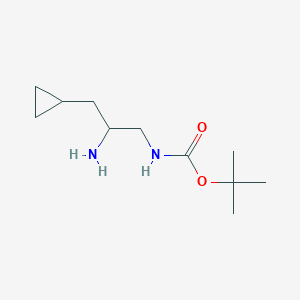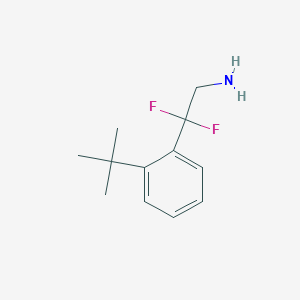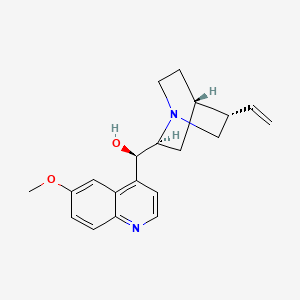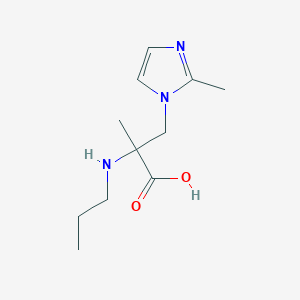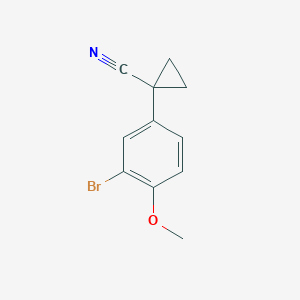
1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring substituted with a bromo and methoxy group on the phenyl ring and a nitrile group on the cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable precursor. One common method includes the reaction of 3-bromo-4-methoxybenzaldehyde with malononitrile in the presence of a base such as triethylamine. The intermediate product undergoes further cyclization to form the desired cyclopropane derivative .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carbonitrile can undergo several types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.
Cycloaddition Reactions: The cyclopropane ring can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromo group with sodium azide would yield the corresponding azide derivative.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The bromo and methoxy groups on the phenyl ring can participate in various binding interactions, while the nitrile group can act as a reactive site for further chemical modifications. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid
- 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile
- 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile
Comparison: 1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carbonitrile is unique due to the specific positioning of the bromo and methoxy groups on the phenyl ring, which can influence its reactivity and interactions. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific research applications .
Eigenschaften
Molekularformel |
C11H10BrNO |
|---|---|
Molekulargewicht |
252.11 g/mol |
IUPAC-Name |
1-(3-bromo-4-methoxyphenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H10BrNO/c1-14-10-3-2-8(6-9(10)12)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
WITOUZLLXBMAQK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2(CC2)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


